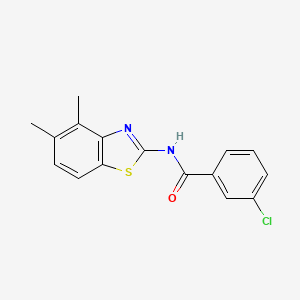

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

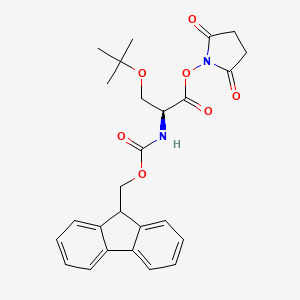

“3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are used in the synthesis of various anti-tubercular compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, can undergo a variety of chemical reactions. The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Anti-Tubercular Compounds

Benzothiazole derivatives, such as “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some derivatives demonstrating better inhibition potency than standard reference drugs .

Anti-Inflammatory and Analgesic Activities

Compounds with a benzothiazole core have been evaluated for their anti-inflammatory and analgesic activities . These compounds inhibit the biosynthesis of prostaglandins, which mediate inflammation and pain . Some synthesized benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Ulcerogenic and Lipid Peroxidation Activities

Benzothiazole derivatives have also been studied for their ulcerogenic and lipid peroxidation activities . These compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa compared to standard drugs .

Antimicrobial Activity

Some benzothiazole derivatives have demonstrated potent antimicrobial activity . For example, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring showed significant inhibitory activity .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .

Mode of Action

tuberculosis . This suggests that 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.

Biochemical Pathways

Orientations Futures

Benzothiazole derivatives, including “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on exploring their potential in developing more effective treatments for tuberculosis and other diseases.

Propriétés

IUPAC Name |

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-6-7-13-14(10(9)2)18-16(21-13)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIBHMOPQSIFTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2641351.png)

![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)

![2-[2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]isoindole-1,3-dione](/img/structure/B2641356.png)

![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)